Cas no 1309576-06-4 (Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate)

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate is a synthetic organic compound featuring an oxazole core substituted with a 4-chlorobenzyl group at the 2-position and an ethyl ester at the 4-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic derivatives. The presence of the chlorobenzyl moiety enhances reactivity in electrophilic and nucleophilic substitution reactions, while the ester group offers functionalization potential. Its well-defined molecular architecture ensures consistent performance in coupling and cyclization reactions, making it valuable for researchers in medicinal chemistry and material science. The compound is typically characterized by high purity and stability under standard storage conditions.
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate structure
1309576-06-4 structure
Product name:Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
CAS No:1309576-06-4
MF:C13H12NO3Cl
Molecular Weight:265.69228
MDL:MFCD27952699
CID:1093322
PubChem ID:72942668

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
    • ethyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
    • AC3702
    • CS-0444435
    • Ethyl2-(4-chlorobenzyl)oxazole-4-carboxylate
    • SY058494
    • MFCD27952699
    • AKOS022188002
    • 1309576-06-4
    • MDL: MFCD27952699
    • インチ: InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
    • InChIKey: UQZLOEZCCLBFSL-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC(CC2=CC=C(Cl)C=C2)=N1)OCC

計算された属性

  • 精确分子量: 265.0505709g/mol
  • 同位素质量: 265.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 3.5

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate Security Information

  • 储存条件:Sealed in dry,2-8°C

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM191038-1g
ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$1789 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1515102-1g
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 98%
1g
¥16200.00 2024-08-09
Ambeed
A364875-1g
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95+%
1g
$1491.0 2024-04-24
eNovation Chemicals LLC
D289120-1g
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$1650 2025-02-24
eNovation Chemicals LLC
D289120-1g
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$1650 2025-03-03
Chemenu
CM191038-1g
ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$720 2021-08-05
eNovation Chemicals LLC
D289120-1g
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$1650 2024-07-20
eNovation Chemicals LLC
D289120-1g
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
1309576-06-4 95%
1g
$1650 2025-03-03

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 関連文献

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylateに関する追加情報

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate: A Comprehensive Overview

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate, with the CAS number 1309576-06-4, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an oxazole ring with a chlorobenzyl group and an ethoxy carbonyl moiety. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and reactivity, making it a valuable component in various synthetic pathways.

Recent studies have highlighted the potential of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of new drugs targeting neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to act as a building block for more complex structures has been validated through numerous synthetic routes, including nucleophilic aromatic substitution and Michael addition reactions.

One of the most promising applications of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate lies in its use as an intermediate in the synthesis of oxazolopyridine derivatives. These derivatives have shown potent anti-inflammatory and anticancer activities in preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain oxazolopyridine analogs derived from this compound exhibited selective inhibition of COX-2 enzymes, which are key targets in inflammation-related diseases.

In addition to its pharmaceutical applications, Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate has also found utility in agrochemical research. Scientists have investigated its role as a precursor for herbicides and fungicides. The compound's ability to modulate plant growth hormones has been leveraged to develop eco-friendly agricultural solutions that minimize environmental impact while maintaining high efficacy.

The synthesis of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate typically involves a multi-step process that begins with the preparation of the oxazole ring. This is often achieved through cyclization reactions involving β-keto esters or related compounds. The introduction of the chlorobenzyl group is then carried out via nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions required for optimal yields.

From an analytical standpoint, Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate can be characterized using a variety of techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into the compound's molecular structure, purity, and stereochemistry, ensuring its suitability for downstream applications.

Looking ahead, the continued exploration of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate's properties is expected to unlock new opportunities in drug discovery and materials science. Its unique combination of structural features positions it as a valuable tool for researchers aiming to develop innovative solutions to pressing global challenges.

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